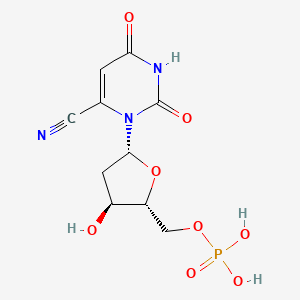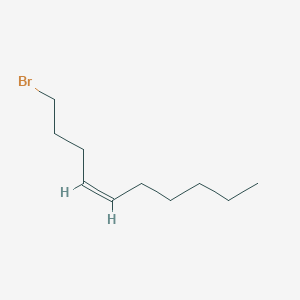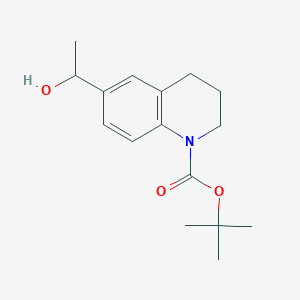
tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Introduction of the tert-butyl group: This step involves the alkylation of the quinoline core using tert-butyl bromide in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents like alkyl halides or aryl halides.
Esterification: The carboxylate group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities, such as anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a drug candidate.
Chemical Research: It serves as a precursor for the synthesis of other quinoline derivatives and is used in studies related to organic synthesis and reaction mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical products, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in physiological responses.
Modulation of Gene Expression: It can influence the expression of genes involved in various biological processes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-(1-hydroxyethyl)-quinoline-1-carboxylate: This compound lacks the dihydro moiety and may have different biological activities and chemical reactivity.
tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1-carboxylate: This compound has a similar structure but may differ in its physicochemical properties and biological effects.
tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-2-carboxylate: This compound has the carboxylate group at a different position, which may influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 6-(1-hydroxyethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11(18)12-7-8-14-13(10-12)6-5-9-17(14)15(19)20-16(2,3)4/h7-8,10-11,18H,5-6,9H2,1-4H3 |
InChI Key |
FLUOVSPTBUEVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




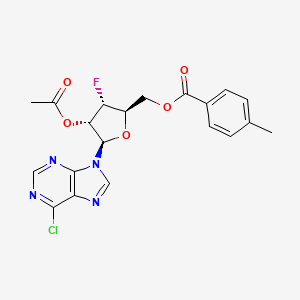
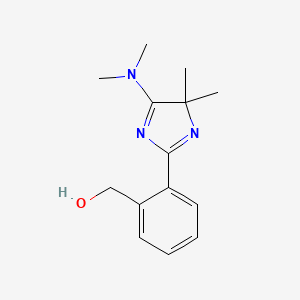
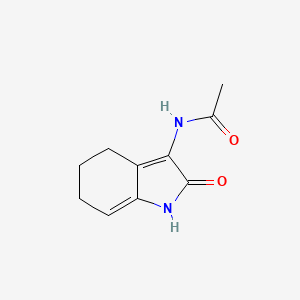

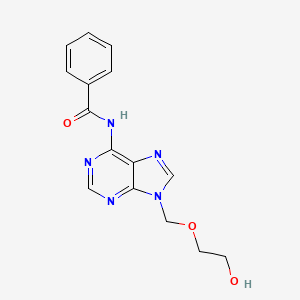
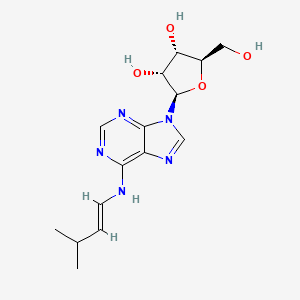
![2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole](/img/structure/B12934184.png)
![tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12934185.png)
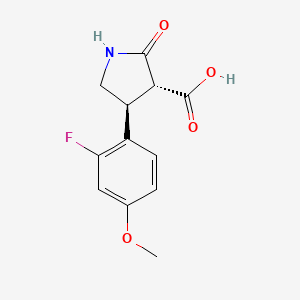
![rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12934193.png)
